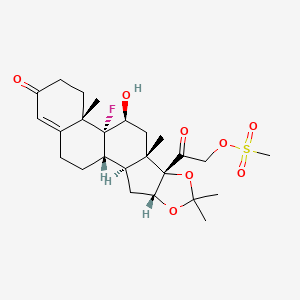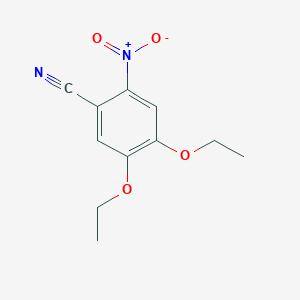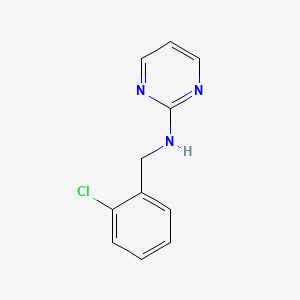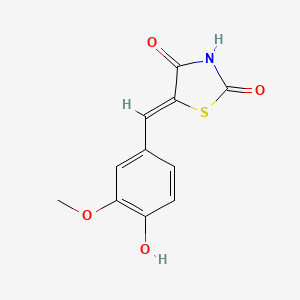
(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione
Vue d'ensemble
Description
(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione, commonly known as Z-HMDBTD, is a versatile and highly efficient organic compound. This organic compound has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. Z-HMDBTD is a common intermediate in the synthesis of various drugs and has been used as an intermediate in the synthesis of a wide range of pharmaceuticals and other organic compounds. Z-HMDBTD is also an important building block in the synthesis of a variety of small molecules and peptides.
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Chaouiki et al. (2022) in the field of materials science reported the use of thiazolidinediones as corrosion inhibitors for carbon steel. These inhibitors, including derivatives of (Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione, showed significant effectiveness in protecting carbon steel from corrosion, with performance reaching up to 95%. This was achieved through the inhibitors adhering to the steel surface, following the Langmuir isotherm model. The effectiveness of these inhibitors was demonstrated using techniques like electrochemical measurements and morphological characterization, supported by Density Functional Theory (DFT) simulations (Chaouiki et al., 2022).
Synthesis and Structural Analysis
Research in medicinal chemistry has focused on synthesizing novel derivatives of (Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione for potential drug applications. Holota et al. (2022) reported the synthesis of a new derivative using a cost-effective approach, which included steps like alkylation and Knoevenagel condensation. The structural properties of the synthesized compound were characterized using various techniques like NMR, LC-MS, and X-ray diffraction, highlighting its potential for drug-like applications (Holota et al., 2022).
Antimicrobial Activity
A significant area of research for (Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione derivatives is in antimicrobial applications. Stana et al. (2014) synthesized new derivatives and evaluated their in vitro antimicrobial activities against various pathogenic bacterial strains, including Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. Some derivatives displayed better inhibitory activities than reference drugs against certain bacterial strains and showed notable antifungal activity (Stana et al., 2014).
Anti-inflammatory and Anti-Arthritic Properties
The compound has been studied for its anti-inflammatory and anti-arthritic properties. Ma et al. (2010) demonstrated that a derivative, SKLB010, exhibited protective effects against hepatitis and arthritis by inhibiting macrophage migration and the expression of pro-inflammatory mediators. This was further supported by in vivo studies on rats, which showed significant suppression of clinical signs such as paw swelling and decreased pro-inflammatory cytokines (Ma et al., 2010).
Propriétés
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-16-8-4-6(2-3-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15)/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAICHBSRWFIESE-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-Hydroxy-3-methoxybenzylidene)thiazolidine-2,4-dione | |
CAS RN |
24044-50-6 | |
| Record name | NSC31206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



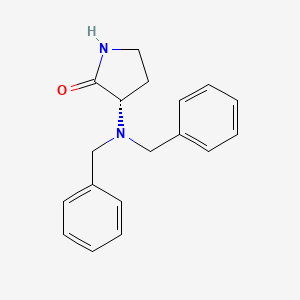
![Phenol, 4-[(1-methylethyl)amino]-](/img/structure/B3050084.png)

![1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050086.png)
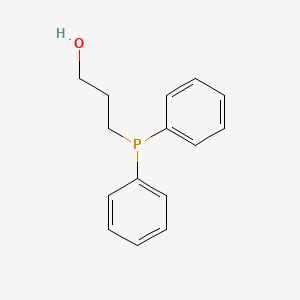
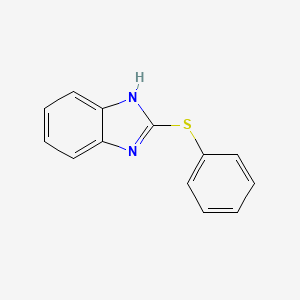

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050090.png)
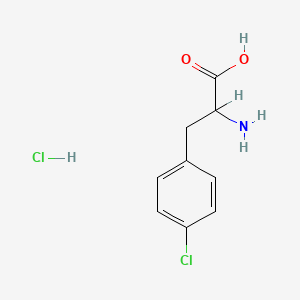
![2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B3050098.png)
